molecular formula C9H15NOS B076110 3-(Dimethylamino)-1-(2-thienyl)-1-propanol CAS No. 13636-02-7

3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Cat. No.: B076110
CAS No.: 13636-02-7
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the landscape of organic synthesis, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol serves as a crucial intermediate. Its synthesis typically originates from 2-acetylthiophene (B1664040), which undergoes a Mannich reaction followed by reduction of the resulting ketone. google.com The presence of both a hydroxyl and an amino group allows for a variety of subsequent chemical transformations, making it a versatile scaffold for constructing more complex molecular architectures.

From a medicinal chemistry perspective, the significance of this compound is intrinsically linked to the development of pharmaceuticals. The thiophene (B33073) ring is a well-known bioisostere for the phenyl ring and is present in numerous drugs. The amino alcohol motif is also a common feature in many biologically active compounds. The primary application of this compound is as a key intermediate in the synthesis of duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. google.comgoogle.com

Strategic Importance as a Chiral Building Block

The therapeutic efficacy of many pharmaceuticals is dependent on their stereochemistry. This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. The (S)-enantiomer, specifically (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is the crucial precursor for the synthesis of (S)-duloxetine. chemimpex.com Consequently, a significant body of research has been dedicated to the development of efficient methods for obtaining the enantiomerically pure (S)-form of this compound.

The strategic importance of this chiral building block lies in its ability to introduce the required stereochemistry early in the synthetic route, which is often more efficient than separating enantiomers at a later stage. Research has focused on two primary strategies for obtaining the desired enantiomer:

Chiral Resolution: This classical approach involves the separation of a racemic mixture of this compound using a chiral resolving agent, such as mandelic acid or tartaric acid derivatives. google.com The diastereomeric salts formed have different solubilities, allowing for their separation by crystallization.

Asymmetric Synthesis: More modern approaches focus on the direct synthesis of the (S)-enantiomer. This includes chemoenzymatic methods, where enzymes such as carbonyl reductases are used to stereoselectively reduce the precursor ketone, 3-(dimethylamino)-1-(2-thienyl)propan-1-one. researchgate.net These biocatalytic methods often offer high enantioselectivity and operate under mild reaction conditions.

Below is an interactive data table summarizing various synthetic approaches to obtain chiral this compound.

MethodPrecursorReagent/CatalystEnantiomeric Excess (ee)YieldReference
Chiral ResolutionRacemic this compound(S)-Mandelic Acid>99%- researchgate.net
Chemoenzymatic Reduction3-(dimethylamino)-1-(2-thienyl)propan-1-oneCarbonyl reductase (RtSCR9)>99%High researchgate.net
Chemoenzymatic Reduction3-(dimethylamino)-1-(2-thienyl)propan-1-oneImmobilized Saccharomyces cerevisiae>99%- researchgate.net
Asymmetric Hydrogenation3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochlorideMn-PNN catalyst74% (for R-enantiomer)97% chemicalbook.com

Overview of Research Trajectories and Applications

The research trajectory for this compound has largely mirrored the development of asymmetric synthesis methodologies. Early research focused on classical resolution techniques to access the enantiomerically pure compound for the synthesis of duloxetine. researchgate.net However, these methods can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling process.

While the primary application of this compound remains in the pharmaceutical industry as a key intermediate for duloxetine, its potential extends to other areas. Some sources suggest its utility as an intermediate in the synthesis of agrochemicals and other fine chemicals. chemimpex.com The unique combination of functional groups in its structure makes it an attractive starting material for the development of new compounds with potential applications in neuroscience research and materials science. chemimpex.com However, the bulk of published research remains focused on its role in the synthesis of its prominent pharmaceutical derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468979
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-02-7
Record name N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Dimethylamino 1 2 Thienyl 1 Propanol

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic methods have emerged as powerful tools for the synthesis of chiral compounds, combining the selectivity of biocatalysts with traditional chemical reactions. These approaches are particularly advantageous for producing enantiomerically pure 3-(dimethylamino)-1-(2-thienyl)-1-propanol, offering high efficiency and environmentally benign reaction conditions.

Biocatalytic Reduction of Ketonic Precursors

The asymmetric reduction of the prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) (DKTP), is a direct and effective method for obtaining the chiral alcohol. Carbonyl reductases (KREDs) have been extensively studied for this transformation due to their ability to deliver high enantioselectivity.

A notable example involves the use of a carbonyl reductase from the newly isolated yeast Rhodosporidium toruloides, designated as RtSCR9. This enzyme has demonstrated excellent activity and enantioselectivity in the reduction of DKTP to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. nih.gov Another effective biocatalyst is the NADPH-dependent carbonyl reductase CR2 from Candida macedoniensis AKU4588, which also produces the (S)-enantiomer with high stereoselectivity. google.comresearchgate.net

Table 1: Performance of Various Carbonyl Reductases in the Biocatalytic Reduction of Ketonic Precursors

*KEES (ethyl 3-oxo-3-(2-thienyl)propionate) is a structurally related substrate.

Enzyme Engineering and Optimization for Stereoselectivity

To further enhance the catalytic efficiency and stereoselectivity of carbonyl reductases, protein engineering strategies have been employed. These techniques aim to modify the enzyme's structure to improve its performance for a specific substrate.

One successful approach is the creation of fusion proteins. By genetically linking the carbonyl reductase (CR2) with glucose dehydrogenase (GDH), a self-sufficient biocatalyst (CR2-L-GDH) was constructed. researchgate.netrsc.org This fusion enzyme facilitates efficient cofactor regeneration by bringing the two catalytic entities into close proximity, leading to a significant improvement in the space-time yield of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. researchgate.net

Site-directed mutagenesis is another powerful tool for enzyme optimization. For instance, a mutant of the carbonyl reductase from Sporobolomyces salmonicolor (SSCR), M242F/Q245T, was developed that exhibited enhanced activity and stereoselectivity in the reduction of a bulky ketone substrate. acs.org Similarly, error-prone PCR has been used to modify the substrate pocket of RtSCR9, resulting in a mutant capable of reducing high concentrations of DKTP with high yield and enantiomeric excess. researchgate.net A loop region alteration strategy was also successfully applied to a carbonyl reductase from Exiguobacterium sp. s126 (EaSDR6), where the mutant R142A/N204A showed a 3.6-fold increase in activity compared to the wild-type enzyme for a related duloxetine (B1670986) intermediate. nih.gov

Table 2: Examples of Engineered Carbonyl Reductases and Their Improved Performance

Whole-Cell Biocatalysis in Asymmetric Transformations

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of tedious and costly enzyme purification steps and the inherent presence of a cofactor regeneration system.

Recombinant E. coli cells co-expressing both the carbonyl reductase RtSCR9 and glucose dehydrogenase have been successfully employed for the production of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. nih.gov This whole-cell system achieved a high substrate loading of 1000 mM and a space-time yield of 22.9 mmol·L⁻¹·h⁻¹·g DCW⁻¹ on a 200-g scale, demonstrating its potential for industrial applications. nih.govresearchgate.net

Various other microorganisms have also been investigated for their ability to asymmetrically reduce aromatic and heteroaromatic ketones. For instance, Lactobacillus senmaizukei has been shown to be an effective whole-cell biocatalyst for the reduction of a range of prochiral ketones, yielding optically active alcohols with good to excellent enantioselectivity. tandfonline.comtandfonline.com Similarly, a newly isolated strain of Bacillus cereus TQ-2 has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of ketones, exhibiting high activity and excellent enantioselectivity. mdpi.com The use of whole cells often allows for reactions in aqueous media under mild conditions, contributing to a more sustainable synthetic process. tandfonline.com

Asymmetric Catalysis in the Production of Chiral Intermediates

Asymmetric catalysis using transition metal complexes with chiral ligands provides a powerful alternative to chemoenzymatic methods for the synthesis of enantiomerically pure compounds. These methods are characterized by high catalytic efficiency, broad substrate scope, and excellent stereocontrol.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of β-amino ketones is a direct and atom-economical route to chiral γ-amino alcohols like this compound. rsc.org Transition metals such as iridium, rhodium, and ruthenium are commonly employed as catalysts in these reactions. rsc.orgacs.org

Iridium complexes bearing chiral phosphine (B1218219) ligands have shown remarkable efficiency in the asymmetric hydrogenation of alkyl aryl ketones. nih.gov For instance, iridium complexes with chiral spiro aminophosphine (B1255530) ligands can catalyze the hydrogenation of various ketones to their corresponding chiral alcohols with up to 97% enantiomeric excess and high turnover numbers. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of aryl-substituted γ-secondary amino ketones has been developed as a one-pot tandem process, yielding chiral γ-secondary amino alcohols with high enantioselectivities. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Alcohols

Chiral Ligand Design and Application

The success of transition metal-catalyzed asymmetric hydrogenation is highly dependent on the design of the chiral ligand. A wide variety of chiral phosphine ligands have been developed to achieve high levels of stereocontrol.

Ferrocene-based ligands, such as tridentate amino-phosphine acid (f-Ampha) ligands and P,N,N-ligands, have proven to be particularly effective in iridium-catalyzed asymmetric hydrogenations. researchgate.netacs.org These ligands are often air-stable and can lead to excellent conversions and enantioselectivities (up to >99% ee) with high turnover numbers. acs.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic performance for a specific substrate.

Other notable classes of chiral ligands include atropisomeric aryl bisphosphines like C3-TunePhos and P-chiral bisphospholanes such as TangPhos. These ligands have been successfully applied in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of a variety of functionalized olefins and ketones, demonstrating their broad utility in asymmetric synthesis. The rational design and screening of chiral ligands remain a key area of research for the development of more efficient and selective catalytic systems for the production of valuable chiral intermediates like this compound.

Diastereomeric Resolution Techniques

Chiral resolution is a principal method for separating racemic mixtures into their constituent enantiomers. wikipedia.org For this compound, this is commonly achieved by converting the enantiomers into diastereomers with distinct physical properties, allowing for their separation. wikipedia.org

The most prevalent method for the chiral resolution of racemic this compound involves the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique leverages the differential solubility of the resulting diastereomeric salts. wikipedia.org

(S)-Mandelic acid is a frequently employed resolving agent for this purpose. researchgate.netresearchgate.net When racemic this compound is treated with (S)-mandelic acid, two diastereomeric salts are formed. researchgate.net One of these salts is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. wikipedia.org For instance, the (S)-enantiomer of the alcohol forms an insoluble diastereomeric salt with (S)-mandelic acid, which can be isolated. wikipedia.orgtheeurekamoments.com Subsequent treatment of the isolated salt with a base, such as sodium hydroxide, liberates the free (S)-alcohol. wikipedia.org Research has demonstrated the resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol into its (S)-enantiomer with 93% enantiomeric excess (ee) as its diastereomeric salt with (S)-mandelic acid. researchgate.netepa.gov

Other chiral acids, such as derivatives of tartaric acid (e.g., dibenzoyl tartaric acid and di-p-toluoyl tartaric acid), are also commonly used for the resolution of chiral bases and could be applicable. google.com The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve high yields and enantiomeric purity. wikipedia.orgresearchgate.net

Table 1: Chiral Acids Used in Diastereomeric Resolution

Chiral Resolving Agent Application Example Reference
(S)-Mandelic Acid Resolution of (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol researchgate.netresearchgate.net
Dibenzoyl Tartaric Acid (DBTA) General resolving agent for chiral bases
Di-p-toluoyl Tartaric Acid (DPTA) General resolving agent for chiral bases
(S)-Phenylpropionic Acid Resolution of cis-1-Amino-2-indanol

In an RRR process, after the desired enantiomer is separated via diastereomeric salt crystallization, the undesired enantiomer remaining in the mother liquor is racemized. wikipedia.org This racemized mixture can then be recycled back into the resolution step, thereby theoretically allowing for a 100% conversion of the racemate to the desired enantiomer over multiple cycles. theeurekamoments.comscispace.com For the synthesis involving this compound, the undesired (R)-alcohol that remains in solution can be subjected to epimerization, for example, by treatment with hydrochloric acid in toluene, to regenerate the racemic mixture. wikipedia.orgtheeurekamoments.com

Key practical considerations for an effective RRR process include:

Catalyst Selection: The choice of catalyst for racemization should be cost-effective and easily separable from the reaction mixture. unipd.it

Solvent Choice: The solvent system must be suitable for both the resolution and racemization steps, or a solvent swap may be necessary, adding complexity to the process. researchgate.net

Process Economics: The additional costs associated with the racemization and recycling steps must be weighed against the value of the recovered material to ensure the economic viability of the process. unipd.it

Classical Organic Synthetic Pathways and Modifications

The synthesis of this compound is often achieved through well-established classical organic reactions, with the Mannich reaction being a cornerstone of many synthetic routes.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. adichemistry.com In the synthesis of the precursor to this compound, 2-acetylthiophene (B1664040) serves as the active hydrogen compound. researchgate.netgoogle.com

The classical Mannich reaction involves the reaction of 2-acetylthiophene, formaldehyde (B43269), and dimethylamine (B145610) (often as its hydrochloride salt) to produce the Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. researchgate.netadichemistry.comgoogle.com This aminomethylation reaction is typically carried out in an alcoholic solvent. adichemistry.com This ketonic Mannich base is a key intermediate in several synthetic pathways. researchgate.net

Modifications to the classical Mannich reaction can be employed. For instance, pre-formed aminomethylation reagents like Eschenmoser's salt can be used as a source of formaldehyde and dimethylamine. adichemistry.com

Following the Mannich reaction, the resulting ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, undergoes reduction to yield the target alcohol, this compound. researchgate.net

A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net This reagent selectively reduces the ketone functionality to a secondary alcohol without affecting the thiophene (B33073) ring or the dimethylamino group. Other reducing agents like lithium aluminium hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and higher chemoselectivity. organic-synthesis.comimperial.ac.uk

Further functional group transformations can be carried out on this compound or its precursors. For example, the dimethylamino group can be exchanged with other amines, or the compound can be used in N-alkylation reactions with various azoles. researchgate.net Additionally, N-demethylation can be performed to yield the corresponding N-methylamino derivative, another important intermediate. researchgate.net

Table 2: Key Reactions in the Synthesis of this compound

Reaction Reactants Product Reference
Mannich Reaction 2-Acetylthiophene, Formaldehyde, Dimethylamine HCl 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one HCl researchgate.netgoogle.com
Ketone Reduction 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one This compound researchgate.net

Process Intensification and Scale-Up Research in Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. ul.ie While specific research on the process intensification for the synthesis of this compound is not extensively detailed in the provided search results, general principles of process intensification can be applied to its known synthetic routes.

Potential areas for process intensification in this synthesis include:

Continuous Flow Reactors: The Mannich reaction and the subsequent reduction could be adapted to a continuous flow system. aiche.org This would offer better control over reaction parameters (temperature, pressure, stoichiometry), improved safety, and potentially higher yields and purity.

Reactive Distillation: For certain reaction steps, combining reaction and separation into a single unit operation, such as reactive distillation, could enhance efficiency. researchgate.net

Modular Chemical Processing: The use of modular production plants can allow for more flexible and scalable manufacturing of the target compound. ornl.gov

Scale-up research would focus on translating the laboratory-scale synthesis to an industrial scale. This involves addressing challenges such as heat and mass transfer limitations, reactor design, and process control to ensure consistent product quality and process safety on a larger scale. The optimization of the RRR process, in particular, is a key aspect of the scale-up strategy to ensure economic feasibility.

Chemical Transformations and Derivatization Strategies

Reactivity Profiling of the Thiophene (B33073) Ring System

The thiophene moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. sciensage.info Its reactivity is often compared to that of benzene, though it is generally more reactive towards electrophiles. sciensage.infopearson.com

Computational studies using Density Functional Theory (DFT) have shown that for 2-substituted thiophenes, the α'-substitution (C5 position) is generally preferred in the absence of a catalyst. researchgate.net However, the presence of a Lewis acid catalyst can favor β-substitution (C4 position) for thiophenes bearing deactivating groups. researchgate.net The rate of electrophilic substitution is significantly affected by the nature of the substituent at the 5-position. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes
Substituent Type at C2Predicted Position of Further SubstitutionInfluencing Factors
Activating GroupC5 (α')Directs ortho/para (equivalent to C5 in thiophene)
Deactivating Group (uncatalyzed)C5 (α')Kinetic and thermodynamic preference. researchgate.net
Deactivating Group (Lewis acid catalyzed)C4 (β)Formation of a complex with the catalyst alters regioselectivity. researchgate.net

Functionalization of the thiophene ring in this compound is primarily achieved through electrophilic substitution reactions. For instance, halogenation can introduce bromine or chlorine atoms onto the ring, typically at the C5 position. rsc.org These halogenated derivatives can then serve as substrates for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular structures.

Reactions Involving the Dimethylamino Moiety

N-demethylation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a well-documented transformation, notably as a step in the synthesis of the pharmaceutical agent duloxetine (B1670986). researchgate.netgoogle.com This reaction selectively removes one of the methyl groups to yield the corresponding secondary amine, (S)-3-(N-methylamino)-1-(2-thienyl)-propan-1-ol. researchgate.net A common method involves a two-step sequence where the molecule first reacts to form an O-ethyl carbonate, which then undergoes N-demethylative ethyl carbamate (B1207046) formation. researchgate.net Subsequent alkaline hydrolysis of the carbamate furnishes the N-monomethyl derivative. researchgate.net

Metabolic studies of other drugs containing dimethylamino moieties show that N-demethylation is a common biotransformation pathway, often leading to metabolites with altered pharmacological activity. mdpi.com Enzymatic N-demethylation can also be achieved using microorganisms like Aspergillus terreus, which has been shown to demethylate tertiary aromatic amines. srce.hr

Table 2: Selected N-Demethylation Methods
Reagent/MethodIntermediate ProductFinal ProductReference
Ethyl chloroformate, followed by alkaline hydrolysisEthyl carbamate derivativeN-methylamino derivative researchgate.net
Microbial (e.g., Aspergillus terreus)Not isolatedN-methylamino derivative srce.hr

The dimethylamino group can act as a leaving group in certain reactions, particularly in the corresponding ketone, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which is a precursor to the title compound. researchgate.net In this ketonic Mannich base, the dimethylamino moiety can be displaced by various nucleophiles, including aliphatic and aromatic amines, as well as NH-azoles. researchgate.net This suggests that under appropriate conditions, the dimethylamino group in this compound or a protected form could potentially be substituted to generate a library of different amine derivatives.

Another potential reaction is N-oxidation, which is a known metabolic pathway for tertiary amines, leading to the formation of an N-oxide derivative. mdpi.com This transformation can significantly alter the polarity and biological properties of the parent molecule.

Hydroxyl Group Reactivity and Modification

The secondary hydroxyl group is a crucial site for modification, offering opportunities for esterification, etherification, and substitution reactions. The stereochemistry of this alcohol is often critical for its biological activity. researchgate.net

Esterification of the hydroxyl group can be accomplished using various acylating agents. Studies on structurally similar 1,3-dimethylamino alcohols show that esterification with N-acetylimidazole proceeds through an intramolecular general base-catalyzed mechanism, where the neighboring dimethylamino group facilitates the reaction. rsc.org

The hydroxyl group can also be converted into a better leaving group for nucleophilic substitution. A prominent example is its role in the synthesis of duloxetine, where 3-(methylamino)-1-(2-thienyl)-propan-1-ol is condensed with 1-fluoronaphthalene (B124137) in a nucleophilic aromatic substitution reaction to form a naphthyl ether linkage. google.comgoogle.com This highlights the capacity of the hydroxyl group, or a derivative thereof, to be displaced by nucleophiles.

Furthermore, the hydroxyl group can be formed via the reduction of the corresponding ketone, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one. chemicalbook.com This reduction can be carried out enantioselectively using chiral catalysts or microbial dehydrogenases to yield specific stereoisomers of the alcohol, which is often a requirement for pharmaceutical applications. google.comchemicalbook.com

Esterification and Etherification Reactions

The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, which are crucial for modifying the compound's properties.

Esterification: The (S)-enantiomer of the compound can undergo O-ethyl carbonate formation. researchgate.net This reaction is a key step in a multi-step process that can ultimately lead to the synthesis of other key intermediates. researchgate.net

Etherification: The optically active form of this compound can be condensed with naphthalene (B1677914) derivatives to form a naphthyl ether. google.com This transformation is a critical step in the synthesis of pharmacologically significant molecules like Duloxetine. google.com

Oxidation and Reduction Pathways

While information regarding the direct oxidation of this compound is limited in the reviewed literature, its synthesis via the reduction of a ketone precursor is well-documented. This reduction is a pivotal step and can be achieved with high stereoselectivity, which is essential for producing specific enantiomers.

The precursor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541), is reduced to the corresponding alcohol, this compound. google.com Various methods have been developed to control the stereochemistry of this transformation.

Key Research Findings on the Reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone:

Enzymatic Reduction: An E. coli-expressed enzyme, RtSCR9, along with a glucose dehydrogenase cofactor, has been used to produce (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol from its ketone precursor on a large scale. researchgate.net

Asymmetric Hydrogenation: A manganese-based catalyst has been employed for the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-acetone hydrochloride, yielding the (R)-enantiomer of the alcohol with a 97% yield and 74% enantiomeric excess (ee). chemicalbook.com

Microbial Reduction: Microbial dehydrogenases are also utilized for the enantioselective reduction of the ketone intermediate to produce (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, a closely related analogue. google.com

Interactive Table: Reduction Pathways to this compound

Precursor Method/Catalyst Product Yield Enantiomeric Excess (ee) Reference
3-(dimethylamino)-1-(2-thienyl)-1-propanone RtSCR9 enzyme, glucose dehydrogenase (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol Not specified >98.5% researchgate.net
3-(dimethylamino)-1-(2-thienyl)-1-acetone hydrochloride Mn-PNN catalyst, H₂ (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol 97% 74% chemicalbook.com

Synthesis of Structurally Diverse Compound Libraries

The ketonic precursor, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, serves as a highly versatile starting material for generating structurally diverse libraries of compounds through various alkylation and ring-closure reactions. nih.govresearchgate.net This Mannich base is a valuable scaffold for creating novel chemical entities. nih.gov

Alkylation and Ring Closure Reactions

The reactivity of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one allows for its use in multiple types of alkylation reactions. nih.gov The dimethylamino group can be readily displaced by other nucleophiles. nih.govresearchgate.net

N-Alkylation: The dimethylamino moiety can be exchanged with various aliphatic secondary amines and aromatic primary and secondary amines. nih.govresearchgate.net Additionally, it can be used to N-alkylate monocyclic NH-azoles such as pyrazole, imidazole, 1,2,4-triazole, and tetrazole. nih.gov

C-Alkylation: Ketones, pyrrole, and indoles have been successfully used as substrates for C-alkylation reactions with this compound. nih.govresearchgate.net

S-Alkylation: The compound reacts with aryl mercaptans to produce thioethers. nih.gov

Ring Closure: By reacting with suitable bifunctional nucleophiles, a variety of heterocyclic ring systems can be synthesized. nih.govresearchgate.net

Development of Novel Heterocyclic Analogues

The ring-closure reactions of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one with bifunctional nucleophiles are a powerful strategy for constructing a wide array of novel heterocyclic analogues. nih.gov This approach has been successfully employed to synthesize several important classes of heterocyclic compounds. nih.govresearchgate.net

Examples of Synthesized Heterocyclic Analogues:

Pyrazolines

Pyridines

2,3-dihydro-1,5-1H-benzodiazepines

2,3-dihydro-1,5-1H-benzothiazepine

Pyrimido[1,2-a]benzimidazole

4-hydroxypiperidine (B117109) derivatives

Interactive Table: Compound Libraries from 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one

Reaction Type Substrate/Reagent Resulting Compound Class Reference
N-Alkylation Aliphatic/Aromatic Amines, NH-Azoles Substituted Amines, N-Alkylated Azoles nih.govresearchgate.net
C-Alkylation Ketones, Pyrrole, Indoles C-Alkylated Derivatives nih.govresearchgate.net
S-Alkylation Aryl Mercaptans Thioethers nih.gov
Ring Closure Bifunctional Nucleophiles Pyrazolines, Pyridines, Benzodiazepines, etc. nih.govresearchgate.net

Pharmacological and Biological Research Implications

Precursor Role in Duloxetine (B1670986) Development

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is most notably recognized as a key intermediate in the manufacturing of duloxetine, a widely utilized antidepressant medication. nbinno.com Duloxetine functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, and the synthesis of its active form is critically dependent on this precursor molecule. google.comgoogle.com The chemical transformation of this compound into the final drug product is a focal point of extensive chemical research.

The therapeutic efficacy of many chiral drugs is dependent on a specific enantiomer, as the other may be inactive or even contribute to adverse effects. google.com Duloxetine is a chiral compound, and its pharmacological activity is attributed to its (S)-enantiomer. google.com Therefore, the synthesis of the active drug requires the enantiomerically pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol intermediate. google.com Achieving high enantiomeric purity is a critical step in the synthesis process to ensure the final drug's effectiveness and safety. google.comgoogle.com Methods such as enzymatic kinetic resolution and asymmetric reduction are employed to produce the desired (S)-enantiomer with high optical purity. google.comgoogle.com

Table 1: Enantiomers of this compound and their Role in Duloxetine Synthesis

Enantiomer Role in Synthesis Impact on Drug Efficacy
(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol The essential chiral intermediate for producing the active form of duloxetine. google.com Leads to the synthesis of (S)-duloxetine, the therapeutically active enantiomer. google.com
(R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol An undesired enantiomer in the synthesis of active duloxetine. Its presence can result in a final product with reduced therapeutic efficacy. google.com

Several synthetic pathways have been developed to convert this compound into duloxetine. A common method involves a reaction with 1-fluoronaphthalene (B124137) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to form the ether linkage found in duloxetine. google.com Another approach involves the demethylation of the dimethylamino group in the presence of specific reagents. google.com Furthermore, biocatalytic methods have been developed to produce the chiral precursor itself. For example, the asymmetric reduction of the ketone precursor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) (DMAK), using a ketoreductase enzyme can yield the desired (S)-enantiomer of the alcohol with high purity. google.com

Exploration in Neuroscience Research

Beyond its established role as a pharmaceutical intermediate, this compound has been a subject of scientific inquiry for its own potential biological activities. ontosight.ai

Given its structural features, which include a thiophene (B33073) ring and an amino group, researchers have investigated the compound for its potential interactions with biological targets within the central nervous system. ontosight.ai Understanding the intrinsic pharmacological profile of this intermediate is crucial for a complete picture of the synthesis and potential biological activity of any related compounds.

Preliminary research has explored the potential for this compound to exert neuroprotective effects. ontosight.ai The thiophene moiety is a component of many biologically active molecules, and its derivatives are often studied for a variety of therapeutic applications, including the protection of neural cells.

Potential in Agrochemical and Specialty Chemical Development

The unique chemical structure of this compound, which combines a thiophene ring, a hydroxyl group, and a dimethylamino group, makes it a potentially versatile building block for various chemical applications beyond pharmaceuticals. ontosight.ai Thiophene derivatives are known to be important in the agrochemical field. This compound could serve as a scaffold for developing new specialty chemicals where its specific functional groups and chirality could be advantageous.

Utility as an Intermediate in Agrochemical Synthesis

This compound is recognized for its role as a versatile intermediate in the synthesis of various fine chemicals, including those developed for the agrochemical sector. chemimpex.com Its unique molecular structure, which incorporates a thiophene ring, a hydroxyl group, and a dimethylamino group, makes it a valuable building block for creating more complex molecules. chemimpex.comontosight.ai In the context of agrochemical development, this compound is explored for its potential in creating new active ingredients, particularly for pest control formulations aimed at enhancing crop protection. chemimpex.com

The utility of this compound in this field stems from its function as a precursor. The thiophene moiety is a common feature in various biologically active compounds, and by modifying the functional groups of this propanol (B110389) derivative, researchers can synthesize a range of substances for testing. These synthetic pathways can lead to the development of novel pesticides or fungicides. The compound's role is primarily as a starting point or a stepping stone in a multi-step chemical synthesis process that ultimately yields the final agrochemical product. chemimpex.com

Table 1: Profile of this compound in Agrochemical Synthesis

Feature Description Relevance in Agrochemical Synthesis
Chemical Role Intermediate / Building Block Serves as a precursor for more complex molecules with potential pesticidal or fungicidal properties. chemimpex.com
Structural Features Thiophene ring, hydroxyl and dimethylamino groups Provides reactive sites for chemical modification and synthesis of diverse derivatives. chemimpex.comontosight.ai

| Primary Application Area | Pest Control | Used in research and development to create new active ingredients for crop protection strategies. chemimpex.com |

Applications in Material Science Formulations

In the field of material science, this compound has applications in the formulation of specialty chemicals and materials. chemimpex.com Its contribution lies in its potential to help develop innovative products with enhanced properties. Formulation scientists find the compound's characteristics, such as its solubility and stability, to be advantageous. chemimpex.com

These properties make it a suitable component for inclusion in various formulations where stability and compatibility with other components are crucial. The presence of the thiophene ring, known for its electronic properties, suggests potential applications in the development of functional materials. Researchers can leverage the unique characteristics of this compound to innovate and improve existing materials, contributing to advancements in specialty chemicals. chemimpex.com

Table 2: Potential Applications in Material Science

Application Area Rationale for Use Potential Outcome
Specialty Chemicals Favorable properties such as solubility and stability. chemimpex.com Can be incorporated into formulations to improve product performance and longevity. chemimpex.com

| Innovative Materials | Unique molecular structure with a functional thiophene ring. chemimpex.com | Contributes to the development of new materials with enhanced or specialized properties. chemimpex.com |

Analytical and Computational Methodologies in Research

Advanced Analytical Techniques for Characterization

The structural and stereochemical integrity of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is confirmed through various advanced analytical methods. These techniques are crucial for quality control in synthesis and for detailed molecular investigation.

As this compound possesses a chiral center at the carbinol carbon, the separation and quantification of its enantiomers are critical, particularly for its application in synthesizing stereospecific active pharmaceutical ingredients.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for assessing enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly employed for the direct separation of enantiomers. nih.gov These CSPs can differentiate between enantiomers based on the formation of transient diastereomeric complexes with differing stabilities. nih.gov

Another established method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. For instance, a process developed for the resolution of the closely related compound, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, utilizes (S)-mandelic acid. researchgate.net The reaction of the racemic amine with the enantiomerically pure acid results in diastereomeric salts that can be separated by fractional crystallization due to their different solubilities. researchgate.netresearchgate.net The enantiomeric excess (ee) of the desired enantiomer, such as (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, can then be accurately determined using chiral HPLC. researchgate.net

TechniquePrincipleApplication to this compound
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase (e.g., polysaccharide-based). nih.govDirect separation and quantification of (R)- and (S)-enantiomers to determine enantiomeric excess (% ee).
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent (e.g., (S)-mandelic acid), which are then separated based on solubility differences. researchgate.netPreparative scale resolution of the racemic mixture to isolate the desired enantiomer. researchgate.net
Table 1: Methodologies for Chiral Purity Assessment.

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. For the related compound (S)-3-methylamino-1-(2-thienyl)-propan-1-ol, the ¹H NMR spectrum shows characteristic signals for the thienyl protons, the methine proton of the alcohol group, the methylene (B1212753) protons of the propane (B168953) chain, and the methyl group of the amine. google.com For this compound, one would expect distinct signals corresponding to the thiophene (B33073) ring protons (typically in the δ 6.9-7.2 ppm range), the carbinol proton (-CHOH), the adjacent methylene groups, and a singlet for the two methyl groups of the dimethylamino moiety. google.comrsc.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₅NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 185.29. nih.gov Common fragmentation patterns for similar amino alcohols often involve cleavage alpha to the oxygen or nitrogen atoms.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands: a broad band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), C-H stretching bands for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-N stretching of the tertiary amine, and bands associated with the C=C and C-S bonds of the thiophene ring. rsc.org

Spectroscopic MethodFunctional Group / Structural FeatureExpected Characteristic Signal / Peak
¹H NMRThiophene Ring Protonsδ ≈ 6.9 - 7.2 ppm (multiplets) google.com
¹H NMR-CHOH Protonδ ≈ 5.1 ppm (multiplet) google.com
¹H NMR-N(CH₃)₂ ProtonsSinglet
¹³C NMRThiophene Ring Carbonsδ ≈ 125 - 140 ppm rsc.org
Mass Spectrometry (MS)Molecular Ion [M]⁺m/z ≈ 185 nih.gov
Infrared (IR) SpectroscopyO-H Stretch (Alcohol)~3300 - 3500 cm⁻¹ (broad) docbrown.info
Infrared (IR) SpectroscopyC-N Stretch (Tertiary Amine)~1000 - 1250 cm⁻¹
Table 2: Key Spectroscopic Data for Structural Elucidation.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the electronic structure, stability, and potential interactions of this compound at the molecular level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For thiophene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic parameters. scienceacademique.com These calculations allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions. researchgate.net The resulting molecular electrostatic potential (MEP) map can visualize electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack. researchgate.net

The three-dimensional structure of this compound is crucial for its activity. Conformational analysis, aided by computational modeling, explores the potential energy surface of the molecule to identify low-energy, stable conformers.

The absolute configuration of the chiral center has been determined experimentally for related compounds using X-ray crystallography. researchgate.net For (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, crystal structure data is available, providing precise measurements of bond lengths, bond angles, and torsion angles that define its solid-state conformation. nih.gov For example, the crystal structure reveals specific lattice parameters (a, b, c) and angles (α, β, γ) that define the unit cell. nih.gov This empirical data serves as a benchmark for validating the accuracy of computational models used to predict molecular geometry and stereochemistry. nih.gov

ParameterValue (from COD: 2208717) nih.gov
Crystal SystemTriclinic
Space GroupP -1
a6.0670 Å
b7.6467 Å
c11.678 Å
α96.004°
β104.036°
γ105.835°
Table 3: Crystallographic Data for (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. nih.gov

Molecular docking is a computational technique used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological target, typically a protein or enzyme. plos.org While specific docking studies on this exact compound are not widely published, research on related thieno rsc.orgrsc.orgthiophene derivatives demonstrates the utility of this approach. mdpi.com

In these studies, the ligand is computationally placed into the binding site of a receptor, and its orientation and conformation are scored based on binding energy. plos.org This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. mdpi.com Such studies are instrumental in rational drug design, helping to predict the biological activity of new molecules based on their structural fit with a target protein. mdpi.com

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Synthesis

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, particularly its chiral forms, presents ongoing challenges and opportunities for innovation. Historically, methods for producing enantiomerically pure forms, which are crucial for pharmaceutical applications like the synthesis of Duloxetine (B1670986), have been described as elaborate, often requiring expensive and unstable reagents or complex chromatographic purification. google.com

A primary challenge lies in achieving high yields and excellent enantioselectivity in a cost-effective and scalable manner. Traditional methods may involve multi-step processes that can be inefficient. researchgate.net However, these challenges have spurred significant opportunities for the development of advanced synthetic strategies. Chemoenzymatic methods have emerged as a highly efficient approach. researchgate.net For instance, the use of carbonyl reductases has been explored to produce the (S)-enantiomer with high substrate loading and excellent enantioselectivity, demonstrating a promising route for large-scale production. researchgate.netresearchgate.net

Further opportunities lie in the field of asymmetric catalysis. Palladium-catalyzed asymmetric hydrogenation of related ketone precursors represents another frontier, offering the potential for high conversion rates and enantioselectivities. researchgate.net The development of novel catalysts, such as manganese-based catalysts for asymmetric hydrogenation, also presents a promising avenue for synthesizing specific enantiomers like (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. chemicalbook.com Optimizing reaction conditions and exploring more sustainable solvents and reagents remain key objectives for future synthetic research. researchgate.net

Emerging Areas of Biological Exploration

While this compound is well-known as a key intermediate in the synthesis of pharmaceuticals for neurological disorders, its potential biological applications are expanding into new areas. google.comchemimpex.com The unique structure of this compound, featuring a thiophene (B33073) ring, a chiral alcohol, and a dimethylamino group, makes it a valuable scaffold for medicinal chemistry and drug discovery. chemimpex.comontosight.ai

Emerging research is focused on exploring the neuroprotective effects and broader neuropharmacological activities of this compound and its derivatives. chemimpex.comontosight.ai It is utilized in neuroscience research to investigate the mechanisms of neurotransmitter systems, which could aid in understanding brain function and developing treatments for various mental health conditions. chemimpex.com

Beyond neuropharmacology, the thienyl functional group is present in molecules with a wide range of biological activities. This opens up avenues for exploring derivatives of this compound in other therapeutic areas. For example, various thiophene derivatives have been investigated for their potential as:

Antitumor Agents : Thienopyrimidine derivatives have been studied as inhibitors of choline (B1196258) kinase α1 (CKα1), a target for antitumor drugs. mdpi.com

P-glycoprotein (P-gp) Inhibitors : Thiophenylbenzofuran derivatives have been evaluated for their ability to reverse multidrug resistance in cancer cells by inhibiting P-gp. nih.gov

Enzyme Inhibitors : Novel thiourea (B124793) derivatives have shown potential as antioxidants and inhibitors of enzymes like butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. researchgate.net

Agrochemicals : The compound is being explored for its potential use in developing new agrochemicals, particularly for pest control. chemimpex.com Research into thienylpyridyl- and thioether-containing acetamides has shown promising insecticidal and fungicidal activities. nih.govresearchgate.net

These examples highlight the untapped potential of the this compound scaffold in generating novel bioactive molecules.

Interdisciplinary Research Directions

The future of research on this compound lies in fostering interdisciplinary collaborations. The compound serves as a nexus for various scientific fields, including organic synthesis, medicinal chemistry, pharmacology, neuroscience, and material science. chemimpex.comontosight.ai

A significant direction involves the integration of computational chemistry with synthetic and biological studies. Molecular modeling and docking studies can help in designing novel derivatives with enhanced activity and specificity for various biological targets, such as enzymes or receptors involved in neurological or oncological diseases. mdpi.com This computational-first approach can streamline the discovery process, making it more efficient and targeted.

Collaboration between synthetic chemists and biologists is crucial for exploring the full therapeutic potential of this chemical family. As new derivatives are synthesized, high-throughput screening and advanced biological evaluation techniques will be essential to identify promising lead compounds for conditions ranging from neurodegenerative diseases to cancer and infectious diseases. mdpi.comnih.gov

Furthermore, the compound's properties may lend themselves to applications in material science. Its use in the formulation of specialty chemicals and materials is an area ripe for exploration, potentially leading to innovative products with enhanced properties. chemimpex.com This could involve creating new polymers or functional materials where the unique electronic and structural features of the thiophene ring play a key role. The intersection of materials science with pharmacology could also lead to novel drug delivery systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, and how do reaction conditions influence yield and stereochemistry?

  • Synthesis : The compound is synthesized via a Mannich reaction between 2-acetylthiophene, paraformaldehyde, and dimethylamine in ethanol, yielding 3-(dimethylamino)-1-(2-thienyl)-1-propanone (II). This intermediate undergoes enantioselective reduction using a chiral catalyst, such as a (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (III)/LiAlH₄ complex in toluene, to produce the (S)-enantiomer .
  • Optimization : Reaction temperature (e.g., controlled exothermic conditions during reduction) and solvent choice (e.g., THF for hydride reductions) critically impact enantiomeric excess (ee) and yield. For racemic mixtures, NaBH₄ in ethanol is an alternative .

Q. How can researchers determine the enantiomeric purity of this compound, and what chiral resolving agents are effective?

  • Chiral Resolution : The racemic alcohol (VII) can be resolved using (S)-(+)-mandelic acid to isolate the (S)-enantiomer (IV). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetry are standard methods for determining ee .
  • Catalytic Asymmetry : Enantioselective reduction using oxazaborolidine catalysts (e.g., (R)-CBS catalyst) achieves >90% ee, as validated by NMR or circular dichroism .

Q. What are the optimal storage conditions to maintain the compound’s stability, and which solvents are recommended for its dissolution?

  • Storage : Store at room temperature in airtight, light-protected containers. The compound is hygroscopic; desiccants (e.g., silica gel) are recommended .
  • Solubility : Highly soluble in methanol, ethanol, and THF. Avoid aqueous solutions at extreme pH due to potential hydrolysis of the dimethylamino group .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its impurities?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities like 3-(methylamino)-1-(2-thienyl)-1-propanol (XV) .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 1.8–2.1 (m, dimethylamino), δ 6.8–7.2 (thienyl protons). ¹³C NMR confirms stereochemistry at C1 .
  • Mass Spectrometry : ESI-MS (m/z 185.29 [M+H]⁺) identifies degradation products, such as oxidized thiophene derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) shows <5% degradation. Acidic conditions (pH <3) promote hydrolysis to 3-(dimethylamino)-1-propanol and thiophene-2-carboxylic acid. Alkaline conditions (pH >10) yield N-oxide derivatives .
  • Degradation Pathways : Thermal gravimetric analysis (TGA) indicates decomposition above 290°C, forming volatile dimethylamine and polymeric residues .

Q. What strategies can mitigate batch-to-batch variability in enantiomeric excess during synthesis?

  • Catalyst Optimization : Use of stoichiometric (R)-oxazaborolidine catalysts ensures consistent ee >95%. Monitor reaction progress via in-line FTIR to detect ketone intermediate consumption .
  • Process Controls : Strict temperature control (±2°C) during reduction and inert atmosphere (N₂/Ar) prevent racemization .

Key Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography (for crystalline derivatives) and vibrational circular dichroism (VCD) for absolute configuration assignment .
  • Scale-Up : Pilot-scale reductions require slow addition of LiAlH₄ to avoid exothermic runaway reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.